molecular formula C50H68N7O9PSi B13402506 5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B13402506
M. Wt: 970.2 g/mol
InChI Key: PGJKESPHANLWME-UHFFFAOYSA-N
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Description

5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a complex organic compound primarily used in the synthesis of oligonucleotides. This compound is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA and DNA. The presence of protective groups such as dimethoxytrityl (DMT) and tert-butyl(dimethyl)silyl (TBDMS) ensures the stability of the molecule during the synthesis process.

Preparation Methods

The synthesis of 5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps:

    Protection of the Guanosine Base: The guanosine base is protected using isobutyryl groups to prevent unwanted reactions during subsequent steps.

    Introduction of the Dimethoxytrityl Group: The 5’-hydroxyl group of the guanosine is protected by the dimethoxytrityl group.

    Silylation: The 2’-hydroxyl group is protected by the tert-butyl(dimethyl)silyl group.

    Phosphitylation: The 3’-hydroxyl group is converted into a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

These steps are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .

Chemical Reactions Analysis

5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of reactions:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group using oxidizing agents such as iodine in the presence of water.

    Deprotection: The protective groups (DMT, TBDMS, and isobutyryl) can be removed under acidic or basic conditions to yield the free nucleoside.

    Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential for the formation of oligonucleotides.

Common reagents used in these reactions include iodine, acetic acid, and tetrazole .

Scientific Research Applications

5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The primary mechanism of action of 5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphite triester, which is then oxidized to form a stable phosphodiester bond. This process is repeated to form long chains of nucleotides, which are essential for the formation of DNA and RNA .

Comparison with Similar Compounds

5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific protective groups and its role in oligonucleotide synthesis. Similar compounds include:

    5’-O-(4,4-Dimethoxytrityl)-2’-deoxythymidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Used in the synthesis of thymidine-containing oligonucleotides.

    5’-O-(4,4-Dimethoxytrityl)-2’-deoxycytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Used in the synthesis of cytidine-containing oligonucleotides.

    5’-O-(4,4-Dimethoxytrityl)-2’-deoxyadenosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Used in the synthesis of adenosine-containing oligonucleotides

These compounds share similar protective groups and are used in the synthesis of specific oligonucleotides, but they differ in the nucleoside base they contain.

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJKESPHANLWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68N7O9PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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